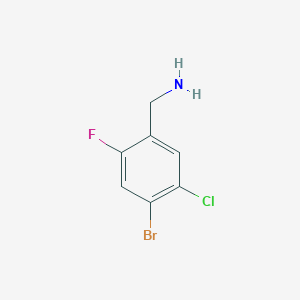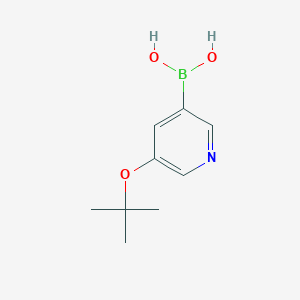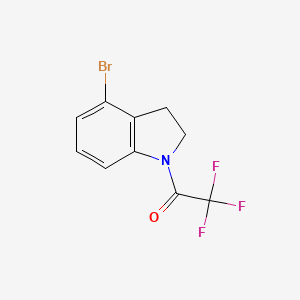
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromo-substituted indole ring and a trifluoromethyl ketone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromoindole and 2,2,2-trifluoroacetophenone.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. A base such as potassium carbonate or sodium hydride is used to deprotonate the indole, facilitating the nucleophilic attack on the carbonyl carbon of the trifluoroacetophenone.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide, potassium carbonate).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products:
Substitution: Various substituted indole derivatives.
Reduction: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethanol.
Oxidation: Oxidized indole derivatives.
科学的研究の応用
1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
- 1-(4-Chloroindolin-1-yl)-2,2,2-trifluoroethan-1-one
- 1-(4-Fluoroindolin-1-yl)-2,2,2-trifluoroethan-1-one
- 1-(4-Methylindolin-1-yl)-2,2,2-trifluoroethan-1-one
Comparison: 1-(4-Bromoindolin-1-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the bromo substituent, which can influence its reactivity and interactions with biological targets. Compared to its chloro, fluoro, and methyl analogs, the bromo compound may exhibit different physicochemical properties, such as solubility, stability, and binding affinity. These differences can impact its suitability for various applications and its overall effectiveness in scientific research.
特性
分子式 |
C10H7BrF3NO |
|---|---|
分子量 |
294.07 g/mol |
IUPAC名 |
1-(4-bromo-2,3-dihydroindol-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-2-1-3-8-6(7)4-5-15(8)9(16)10(12,13)14/h1-3H,4-5H2 |
InChIキー |
CKKQDRCOJDBAGP-UHFFFAOYSA-N |
正規SMILES |
C1CN(C2=C1C(=CC=C2)Br)C(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


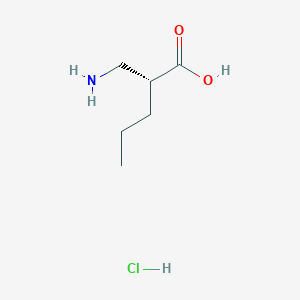
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
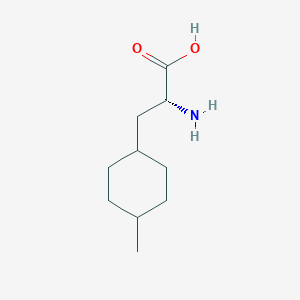
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
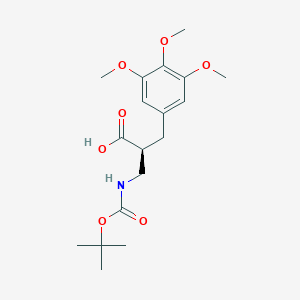
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
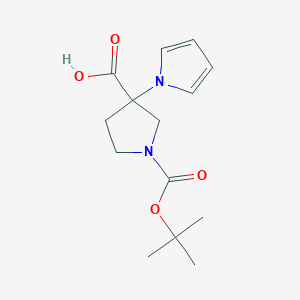

![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
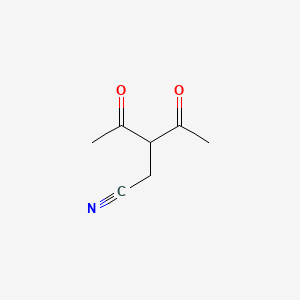

![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
